REACTION_SMILES
|
[CH2:17]([Al+:18][CH2:19][CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25].[CH2:1]1[CH2:2][CH2:3][C:4]12[CH2:5][C:6](=[O:10])[O:7][CH2:8][CH2:9]2.[CH3:34][CH2:35][O:36][CH2:37][CH3:38].[H-:16].[Mg+2:28].[Na+:27].[O-:29][S:30](=[O:31])(=[O:32])[O-:33].[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15]1.[OH-:26].[OH2:39]>>[CH2:1]1[CH2:2][CH2:3][C:4]12[CH2:5][CH:6]([OH:10])[O:7][CH2:8][CH2:9]2
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CC2(CCC2)CCO1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CC2(CCC2)CCO1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |